molecular formula C20H23N3O13 B14161314 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose CAS No. 7784-55-6

1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose

Cat. No.: B14161314
CAS No.: 7784-55-6
M. Wt: 513.4 g/mol
InChI Key: CYMLXWNEXSIMJH-UHFFFAOYSA-N
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Description

1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose is a complex organic compound that belongs to the class of acetylated amino sugars

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose typically involves the acetylation of a suitable amino sugar precursor. The process can be summarized as follows:

    Starting Material: The synthesis begins with a suitable amino sugar, such as 2-amino-2-deoxy-D-glucose.

    Acetylation: The amino sugar is subjected to acetylation using acetic anhydride in the presence of a catalyst, such as pyridine, to introduce acetyl groups at the 1, 3, 4, and 6 positions.

    Introduction of Dinitrophenyl Group: The acetylated intermediate is then reacted with 2,4-dinitrofluorobenzene under basic conditions to introduce the dinitrophenylamino group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the dinitrophenyl group.

    Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered dinitrophenyl groups.

    Substitution: Substituted derivatives with new functional groups replacing acetyl groups.

Scientific Research Applications

1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in the study of carbohydrate-protein interactions and as a probe for enzyme activity.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose involves its interaction with specific molecular targets and pathways. The dinitrophenyl group can act as a chromophore, allowing the compound to be used as a probe in spectroscopic studies. Additionally, the acetyl groups can undergo hydrolysis, releasing the active amino sugar, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-D-glucopyranose: Similar structure but lacks the dinitrophenyl group.

    2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-D-glucopyranose: Contains an acetamido group instead of the dinitrophenyl group.

    1,3,4,6-Tetra-o-acetyl-2-azido-2-deoxy-D-glucopyranose: Features an azido group in place of the dinitrophenyl group.

Uniqueness

1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical and spectroscopic properties. This makes it particularly useful as a probe in analytical and biochemical studies, setting it apart from other similar compounds.

Properties

CAS No.

7784-55-6

Molecular Formula

C20H23N3O13

Molecular Weight

513.4 g/mol

IUPAC Name

[3,4,6-triacetyloxy-5-(2,4-dinitroanilino)oxan-2-yl]methyl acetate

InChI

InChI=1S/C20H23N3O13/c1-9(24)32-8-16-18(33-10(2)25)19(34-11(3)26)17(20(36-16)35-12(4)27)21-14-6-5-13(22(28)29)7-15(14)23(30)31/h5-7,16-21H,8H2,1-4H3

InChI Key

CYMLXWNEXSIMJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C)OC(=O)C

Origin of Product

United States

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